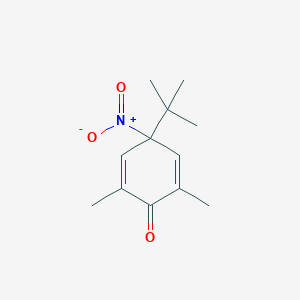
4-Tert-butyl-2,6-dimethyl-4-nitrocyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-2,6-dimethyl-4-nitrocyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C14H18N2O5 This compound is known for its unique structural features, including a nitro group and tert-butyl group attached to a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2,6-dimethyl-4-nitrocyclohexa-2,5-dien-1-one typically involves the nitration of 2,6-dimethyl-4-tert-butylphenol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure selective nitration at the desired position .
Industrial Production Methods: In industrial settings, the compound is produced through a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-Tert-butyl-2,6-dimethyl-4-nitrocyclohexa-2,5-dien-1-one is utilized in various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2,6-dimethyl-4-nitrocyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 4-Tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone
- 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
- 2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
Comparison: 4-Tert-butyl-2,6-dimethyl-4-nitrocyclohexa-2,5-dien-1-one is unique due to its specific nitro group positioning and tert-butyl substitution, which confer distinct reactivity and properties compared to its analogs. For instance, the presence of the nitro group in the para position relative to the tert-butyl group enhances its electrophilic character, making it more reactive in certain substitution reactions .
Properties
CAS No. |
91734-86-0 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-tert-butyl-2,6-dimethyl-4-nitrocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C12H17NO3/c1-8-6-12(13(15)16,11(3,4)5)7-9(2)10(8)14/h6-7H,1-5H3 |
InChI Key |
LSUVUZBBPLKWQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C=C(C1=O)C)(C(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















